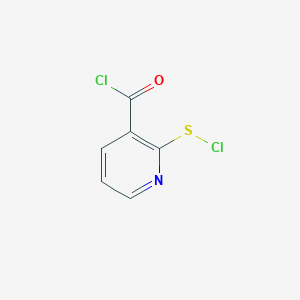
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine and contains a carbonyl chloride and a chlorosulfanyl group. The unique chemical structure of this compound makes it an attractive candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride is not fully understood. However, it is believed that the chlorosulfanyl group in this compound plays a crucial role in its biological activity. This group is known to be highly reactive and can form covalent bonds with various biological molecules, including proteins and enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has potential as an anti-tumor agent. Additionally, it has been shown to have antimicrobial properties and may be effective against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride in lab experiments is its unique chemical structure. This compound can be used as a reagent in various organic reactions and has potential applications in medicinal chemistry. However, its high reactivity can also be a limitation, as it can react with other biological molecules and lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride. One potential area of research is in the development of new anti-tumor agents. Additionally, this compound may have potential applications in the development of new antibiotics and antifungal agents. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride is a unique chemical compound that has potential applications in various fields of scientific research. Its chemical structure and reactivity make it an attractive candidate for use in organic synthesis and medicinal chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride involves a multi-step process that requires specialized equipment and expertise. The most commonly used method for synthesizing this compound is through the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride and sulfur. This reaction results in the formation of 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride has been extensively studied for its potential applications in scientific research. One of the primary areas of research for this compound is in the field of organic synthesis. It has been used as a reagent in various organic reactions, including the synthesis of N-aryl pyridine derivatives and the preparation of pyridine-3-carboxylic acid.
Eigenschaften
CAS-Nummer |
156896-55-8 |
|---|---|
Produktname |
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride |
Molekularformel |
C6H3Cl2NOS |
Molekulargewicht |
208.06 g/mol |
IUPAC-Name |
(3-carbonochloridoylpyridin-2-yl) thiohypochlorite |
InChI |
InChI=1S/C6H3Cl2NOS/c7-5(10)4-2-1-3-9-6(4)11-8/h1-3H |
InChI-Schlüssel |
FMZIABLPFJBZHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SCl)C(=O)Cl |
Kanonische SMILES |
C1=CC(=C(N=C1)SCl)C(=O)Cl |
Synonyme |
3-Pyridinecarbonyl chloride, 2-(chlorothio)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






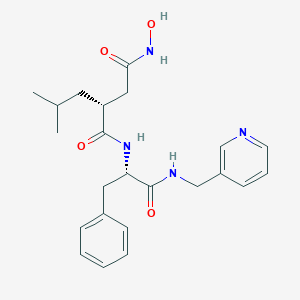
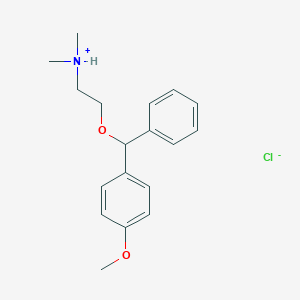

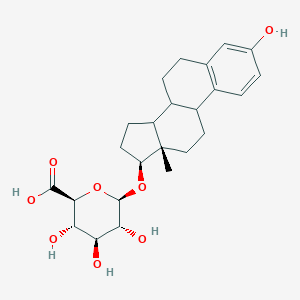
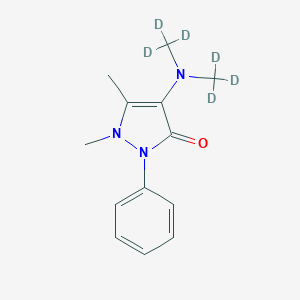
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)


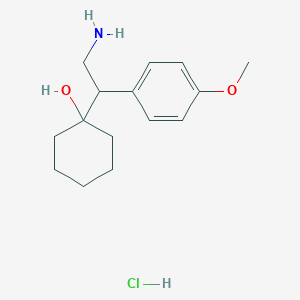
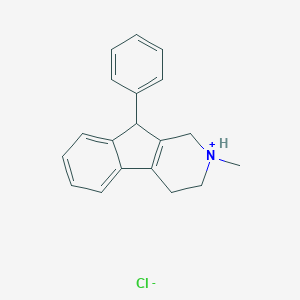
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)